[3-(2-Methoxyphenyl)oxetan-3-yl]methanamine
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Overview
Description
[3-(2-Methoxyphenyl)oxetan-3-yl]methanamine is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol This compound is part of the oxetane family, which is known for its four-membered ring structure containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Methoxyphenyl)oxetan-3-yl]methanamine typically involves the reaction of 2-methoxyphenylacetonitrile with ethylene oxide under basic conditions to form the oxetane ring. This is followed by the reduction of the nitrile group to an amine using hydrogenation or other reducing agents .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
[3-(2-Methoxyphenyl)oxetan-3-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
[3-(2-Methoxyphenyl)oxetan-3-yl]methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of [3-(2-Methoxyphenyl)oxetan-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
[3-(2-Hydroxyphenyl)oxetan-3-yl]methanamine: Similar structure but with a hydroxy group instead of a methoxy group.
[3-(2-Chlorophenyl)oxetan-3-yl]methanamine: Contains a chlorine atom instead of a methoxy group.
[3-(2-Methylphenyl)oxetan-3-yl]methanamine: Has a methyl group in place of the methoxy group.
Uniqueness
The presence of the methoxy group in [3-(2-Methoxyphenyl)oxetan-3-yl]methanamine makes it unique compared to its analogs. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
[3-(2-methoxyphenyl)oxetan-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-5-3-2-4-9(10)11(6-12)7-14-8-11/h2-5H,6-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJGBWYUHACYGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(COC2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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